1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea
Description
1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is a thiourea derivative featuring a morpholine-containing ethyl chain and a 4-(phenylamino)phenyl substituent. Thiourea derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c25-19(20-10-11-23-12-14-24-15-13-23)22-18-8-6-17(7-9-18)21-16-4-2-1-3-5-16/h1-9,21H,10-15H2,(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEDRLPJLVTLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiourea derivatives exhibit varied bioactivity depending on substituents. Below is a comparative analysis of structurally related compounds:
Key Differences in Bioactivity
- Antitumor Activity: Compounds like 9j () demonstrate strong B-Raf inhibition due to pyridine-carbamoyl and trifluoromethyl groups, which enhance target binding . The target compound’s 4-(phenylamino)phenyl group may similarly engage in hydrophobic or π-π interactions with kinase domains.
- Antimicrobial Activity: Azetidinone-thiourea hybrids () show antifungal activity, likely due to the electronegative chlorophenyl and phenothiazine moieties disrupting microbial membranes . The target compound lacks halogenated groups, which may limit such effects.
- Solubility and Pharmacokinetics : The morpholine group in the target compound improves water solubility compared to lipophilic analogs like ’s trifluoromethylphenyl derivative .
Structure-Activity Relationship (SAR) Insights
- Morpholine Group : Enhances solubility and bioavailability compared to purely aromatic substituents (e.g., ’s phenyl analog) .
- 4-(Phenylamino)phenyl vs. Simple Phenyl: The additional aniline group may provide hydrogen-bonding sites or enhance planar stacking with enzyme active sites, as seen in B-Raf inhibitors () .
- Thiourea Core : Critical for hydrogen bonding and metal coordination, as observed in molecular docking studies () .
Biological Activity
1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The compound can be synthesized through a series of chemical reactions involving morpholine and phenylamino derivatives. The synthetic route typically involves the formation of thiourea from isothiocyanate and amine precursors, followed by purification and characterization using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that derivatives of thiourea compounds exhibit significant antimicrobial activity. For instance, the Cu(II) complex of related thiourea derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) as low as 2 µg/mL .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Cu(II) complex of 1-[2-(Morpholin-4-yl)... | Staphylococcus aureus (MRSA) | 2 |
| Dimeric halogeno derivative | Mycobacterium spp. | 0.5 |
| Alkylphenylthiourea complex | Various Gram-positive bacteria | 8 |
Antitumor Activity
The antitumor effects of thiourea derivatives have also been studied. Compounds similar to 1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea showed moderate activity against cancer cell lines such as SW480 and PC3, while exhibiting low toxicity towards normal cells like HaCaT .
Table 2: Antitumor Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Toxicity (Normal Cells) |
|---|---|---|---|
| 1-[2-(Morpholin-4-yl)... | SW480 | 15 | Low |
| 1-[2-(Morpholin-4-yl)... | PC3 | 20 | Low |
| Dimeric halogeno derivative | HeLa | 12 | Moderate |
The mechanism by which these compounds exert their biological effects is multifaceted. Studies suggest that they may act as dual inhibitors of DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication . Additionally, some derivatives have shown the ability to inhibit key kinases involved in cancer cell proliferation, suggesting a potential pathway for their anticancer effects.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the efficacy of various thiourea derivatives against MRSA strains. The results indicated that specific modifications to the thiourea structure significantly enhanced antimicrobial potency, particularly in the presence of copper ions, which facilitated better interaction with bacterial DNA targets .
- Antitumor Activity Assessment : Another investigation focused on the anticancer properties of morpholine-containing thioureas. The study highlighted the compound's ability to induce apoptosis in cancer cells while maintaining low cytotoxicity in normal fibroblast cells, supporting its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
